Product packaging for Santalol(Cat. No.:CAS No. 77-42-9)

Santalol

Cat. No.: B049924
CAS No.: 77-42-9
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-UHFFFAOYSA-N
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Description

beta-SANTALOL is a principal and structurally characteristic sesquiterpenoid alcohol found in sandalwood oil (Santalum album), renowned for its warm, woody, and balsamic aroma. In research settings, it serves as a critical tool for investigating the molecular mechanisms of olfaction, particularly through its interaction with specific olfactory receptors (ORs) such as OR10G4, which is implicated in the perception of sandalwood-like scents. Beyond its role in fragrance and neuroscience research, beta-SANTALOL is increasingly studied for its potential bioactivities in dermatological models, where it has been shown to exhibit anti-inflammatory, anti-proliferative, and skin-soothing properties, making it a compound of interest for studying skin barrier function and inflammatory skin conditions. Its mechanism of action is multifaceted; it can modulate various signaling pathways, including the transient receptor potential (TRP) channels and nuclear factor kappa B (NF-κB) pathway, influencing cellular responses to external stimuli and inflammation. This reagent is provided as a high-purity compound to ensure reproducibility and reliability in analytical chemistry, sensory biology, and cell-based assays, offering researchers a well-defined standard to explore the intersection of natural products, chemosensation, and cellular signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B049924 Santalol CAS No. 77-42-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77-42-9

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3

InChI Key

OJYKYCDSGQGTRJ-UHFFFAOYSA-N

SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO

Isomeric SMILES

C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO

Color/Form

PALE YELLOW, SOMEWHAT VISCID LIQ

density

0.965-0.980, 25 °C/25 °C

melting_point

25 °C
<25°C

Other CAS No.

11031-45-1
77-42-9

physical_description

Liquid
Almost colourless, viscous liquid;  Very rich, warm-woody, sweet, tenacious odour.

Pictograms

Irritant

solubility

VERY SLIGHTLY SOL IN WATER;  SOL IN 5 VOL 70% ALCOHOL
SOL IN FIXED OILS;  INSOL IN GLYCERIN

Synonyms

(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol;  2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol;  [1S-[1α,2α(Z),4α]]-2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol;  β-Santalol

Origin of Product

United States

Biosynthesis and Genetic Regulation of Beta Santalol Production

Terpenoid Biosynthesis Pathways Relevant to Santalols

All terpenoids, including beta-santalol, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to produce these fundamental building blocks: the Mevalonic Acid (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway.

The MVA pathway, occurring in the cytosol of plant cells, is the primary route for the biosynthesis of sesquiterpenoids like the santalols. nih.govnih.govdntb.gov.uaresearchgate.net The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase. nih.gov Subsequent phosphorylation and decarboxylation steps, catalyzed by enzymes such as mevalonate (B85504) kinase (MK) and phosphomevalonate kinase (PMK), convert MVA into IPP. dntb.gov.uanih.gov The IPP is then isomerized to DMAPP. nih.gov

Table 1: Key Enzymatic Steps in the Mevalonic Acid (MVA) Pathway

EnzymeSubstrate(s)Product
Acetoacetyl-CoA thiolase (ERG10)2x Acetyl-CoAAcetoacetyl-CoA
HMG-CoA synthase (ERG13)Acetoacetyl-CoA + Acetyl-CoA3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
HMG-CoA reductase (HMG1/HMG2)HMG-CoAMevalonic Acid (MVA)
Mevalonate kinase (ERG12/SaMK)Mevalonic AcidMevalonate-5-phosphate
Phosphomevalonate kinase (ERG8/SaPMK)Mevalonate-5-phosphateMevalonate-5-diphosphate
Mevalonate diphosphate decarboxylase (ERG19)Mevalonate-5-diphosphateIsopentenyl diphosphate (IPP)
Isopentenyl diphosphate isomerase (IDI1)Isopentenyl diphosphate (IPP)Dimethylallyl diphosphate (DMAPP)
Enzyme names in parentheses (e.g., ERG10) refer to yeast orthologs often used in research. SaMK and SaPMK are specific to Santalum album. nih.govdntb.gov.ua

The Methylerythritol 4-Phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells. oup.com It serves as an alternative route for the synthesis of IPP and DMAPP. wikipedia.org This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through the intermediate 2-C-methyl-D-erythritol 4-phosphate (MEP). wikipedia.orgsigmaaldrich.com While the MEP pathway is crucial for the production of monoterpenes, diterpenes, and carotenoids, the cytosolic MVA pathway is the one directly responsible for providing the precursors for sesquiterpenoid biosynthesis, including that of beta-santalol. nih.govoup.com

Farnesyl diphosphate (FPP) is the central precursor for the synthesis of all sesquiterpenes. wikipedia.org It is a 15-carbon molecule formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.gov This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). nih.govplos.org The formation of FPP is a critical branching point in terpenoid metabolism, directing the carbon flux towards the production of thousands of different compounds, including the santalenes that will ultimately be converted to santalols. nih.govwikipedia.org

Methylerythritol 4-Phosphate (MEP) Pathway

Enzymatic Catalysis in Santalol (B192323) Biosynthesis

The conversion of the general precursor FPP into the specific structure of beta-santalol requires two major enzymatic steps: the formation of a sesquiterpene scaffold followed by a hydroxylation event.

The first committed step in this compound biosynthesis is the cyclization of FPP, catalyzed by the key enzyme santalene synthase (SaSSY). nih.govnih.gov SaSSY is a sesquiterpene synthase that acts on FPP to produce a mixture of santalene isomers. nih.govplos.org The primary products of this reaction are α-santalene, β-santalene, and epi-β-santalene, along with another related sesquiterpene, α-exo-bergamotene. plos.org The relative abundance of these products can vary, but β-santalene serves as the direct hydrocarbon precursor to β-santalol. The expression level of the SaSSY gene has been shown to be closely related to the this compound content in sandalwood heartwood. sigmaaldrich.com

Table 2: Products of Farnesyl Diphosphate (FPP) Cyclization by Santalene Synthase (SaSSY)

SubstrateEnzymePrimary Products
Farnesyl Diphosphate (FPP)Santalene Synthase (SaSSY)α-Santalene
β-Santalene
epi-β-Santalene
α-exo-Bergamotene
Source: plos.org

The final step in the formation of beta-santalol is the hydroxylation of the β-santalene molecule. This oxidation reaction is catalyzed by a specific group of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.gov Research has identified that enzymes belonging to the CYP76F subfamily are responsible for this critical conversion. plos.org Specifically, an enzyme designated SaCYP736A167 has been shown to catalyze the hydroxylation of the santalenes produced by SaSSY to form their corresponding santalols. nih.govnih.gov When this enzyme acts on β-santalene, it attaches a hydroxyl group to produce (Z)-β-santalol, the primary isomeric form found in sandalwood oil. plos.orgplos.org Other related P450 enzymes can also produce the (E) isomer. plos.org

Table 3: Hydroxylation of Santalenes by Cytochrome P450 Enzymes

SubstrateEnzyme Subfamily/NameProduct(s)
α-SantaleneCYP76F / SaCYP736A167(Z)-α-Santalol, (E)-α-Santalol
β-SantaleneCYP76F / SaCYP736A167(Z)-β-Santalol, (E)-β-Santalol
epi-β-SantaleneCYP76F / SaCYP736A167(Z)-epi-β-Santalol, (E)-epi-β-Santalol
Source: nih.govplos.orgplos.org

Santalene Synthase (SaSSY) Activity and Sesquiterpene Formation

Molecular and Genetic Regulation of Biosynthesis

The intricate process of β-santalol production is governed by a sophisticated network of molecular and genetic controls. This regulation ensures that the synthesis of this valuable compound is finely tuned in response to developmental cues and environmental signals. Key to this regulation are transcriptional activators, specific DNA sequences they bind to, and the differential expression of genes encoding the biosynthetic enzymes.

Transcriptional Activators and Regulatory Elements (e.g., ABREs)

The expression of genes involved in this compound biosynthesis is controlled by transcription factors (TFs), which are proteins that bind to specific DNA sequences called cis-acting regulatory elements located in the promoter regions of these genes. mdpi.comnih.gov This interaction can either enhance or suppress gene transcription.

A notable example of these regulatory elements is the ABA-responsive element (ABRE), which has the core sequence PyACGTGGC. nih.gov These elements are crucial for the regulation of gene expression in response to the plant hormone abscisic acid (ABA), which is heavily involved in mediating responses to various stresses, including drought. nih.govoup.com The promoters of key genes in the this compound biosynthesis pathway, particularly SaCYP736A167, have been found to contain a significant number of ABREs. researchgate.netresearchgate.netresearchgate.net

Transcription factors from the AREB/ABF/ABI5 family, which are basic leucine (B10760876) zipper (bZIP) proteins, are known to bind to ABREs and activate the expression of ABA-dependent genes under stress conditions. nih.govoup.comresearchgate.net In Santalum album, the transcription factor SaAREB6 has been identified as a key positive regulator of this compound biosynthesis. oup.comresearchgate.net SaAREB6 directly interacts with the promoter of SaCYP736A167 to induce its expression. oup.comresearchgate.net Other transcription factor families, such as MYB, bHLH, and WRKY, are also known to play significant roles in regulating terpenoid biosynthesis in plants, and some have been identified as potential regulators of santalene synthase. mdpi.comnih.govnih.gov For instance, the bHLH transcription factor SaMYC1 has been shown to bind to the promoters of both SaSSy and SaCYP736A167. nih.gov

Gene Expression in Response to Environmental Stimuli (e.g., Drought Stress)

Environmental stressors, particularly drought, have a profound impact on the biosynthesis of this compound. Studies have shown that drought stress can significantly induce the production of secondary metabolites in plants, including terpenes. oup.com In sandalwood, drought conditions lead to a notable increase in the accumulation of santalols. oup.com

This increase in this compound content is directly linked to the upregulation of key genes in the biosynthetic pathway. oup.com Research has demonstrated that drought stress markedly increases the expression of SaIPPI, SaGDS, SaFDS, SaSSY, and most significantly, SaCYP736A167. oup.com The upregulation of SaCYP736A167 is particularly crucial as it encodes the enzyme responsible for the final hydroxylation step in this compound synthesis. oup.comnih.gov

The response to drought is often mediated by the hormone ABA. oup.com The presence of numerous ABREs in the promoter of SaCYP736A167 suggests a direct link between ABA signaling and the increased production of this compound during water scarcity. researchgate.netresearchgate.netresearchgate.net The transcription factor SaAREB6, which is induced by drought, plays a pivotal role in this response by activating the expression of SaCYP736A167. oup.comresearchgate.net Overexpression of SaAREB6 leads to higher this compound accumulation, while its suppression reduces drought-induced this compound production. oup.com This highlights a clear transcriptional mechanism through which sandalwood trees enhance the production of valuable essential oils in response to environmental challenges.

Key Genes Involved: SaIPPI, SaGDS, SaFDS, SaSSY, SaCYP736A167

The biosynthesis of β-santalol is a multi-step process, with each step catalyzed by a specific enzyme encoded by a corresponding gene. The coordinated expression of these genes is essential for the efficient production of the final product.

GeneEnzyme NameFunction in Beta-Santalol Biosynthesis
SaIPPI Isopentenyl Diphosphate IsomeraseCatalyzes the isomerization of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP). oup.comnih.gov
SaGDS Geranyl Diphosphate SynthaseCatalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP). oup.comnih.gov
SaFDS Farnesyl Diphosphate SynthaseCatalyzes the condensation of GPP with another molecule of IPP to produce farnesyl diphosphate (FPP). oup.comnih.gov
SaSSY Santalene SynthaseA key enzyme that catalyzes the cyclization of FPP to form a mixture of sesquiterpenes, including α-santalene and β-santalene. nih.govnih.govuniprot.org
SaCYP736A167 Cytochrome P450 MonooxygenaseCatalyzes the final and crucial hydroxylation of α-santalene and β-santalene to produce their corresponding alcohols, α-santalol and β-santalol. oup.comnih.govmdpi.com

The expression of these genes is spatially and temporally regulated, with the highest levels of transcripts for enzymes like santalene synthase found in the heartwood of the tree, where this compound accumulation is greatest. researchgate.net The discovery and characterization of these genes have been pivotal in understanding the molecular basis of sandalwood oil production and offer targets for metabolic engineering to enhance yields. nih.gov

Advanced Synthetic Approaches for Beta Santalol

Early Synthetic Challenges and Breakthroughs

The synthesis of beta-santalol has presented considerable challenges to chemists for many years. researchgate.netnih.gov Early attempts were often hampered by low yields and a lack of stereoselectivity, particularly in establishing the correct (Z)-configuration of the allylic alcohol side chain. researchgate.net A significant breakthrough in the enantioselective synthesis of (Z)- and (E)-beta-santalol was first reported in 1990. researchgate.net This work was pivotal as it confirmed that the synthetically produced (Z)-isomers possessed the typical sandalwood fragrance characteristic of the natural product. researchgate.net Subsequent research has continued to build upon these foundational achievements, leading to more efficient and stereocontrolled synthetic routes. researchgate.netnih.govresearchgate.net

Stereoselective Chemical Synthesis Methodologies

The development of stereoselective synthesis methods has been crucial for producing beta-santalol with the desired olfactory properties. Several innovative strategies have been developed to control the complex stereochemistry of the molecule.

Copper-Catalyzed Cyclization-Fragmentation Reactions

A notable advancement in the enantioselective synthesis of (−)-β-santalol involves a copper-catalyzed cyclization-fragmentation of an enynol as a key step. researchgate.netnih.gov This method provides a highly selective route to the target molecule. researchgate.net The choice of catalyst is critical; for instance, using a platinum catalyst instead of copper with the same enynol substrate leads to a completely different outcome, forming a cyclopropane (B1198618) ring product instead of the desired fragmentation. researchgate.net This highlights the precise control that can be achieved through catalyst selection in directing the reaction pathway. The copper-catalyzed approach represents a significant step towards an industrially viable synthesis of this valuable fragrance compound. researchgate.netthieme-connect.com

Selective Hydrogenation of Dienol Esters

An efficient and industrially feasible synthesis of (−)-β-santalol has been developed utilizing the selective 1,4-hydrogenation of dienol esters. nih.govresearchgate.net This method allows for the conversion of readily available (E)-enals into the desired (Z)-trisubstituted allylic alcohols. nih.gov The process involves a ruthenium-catalyzed 1,4-hydrogenation of the corresponding dienol acetates, providing a straightforward solution to a long-standing synthetic challenge. nih.govscispace.com This approach is particularly advantageous as it starts from common intermediates and proceeds with high selectivity. nih.gov

Synthesis from Santene (B3343431) and Derivatives

The synthesis of beta-santalol from santene and its derivatives offers a convergent and efficient pathway. researchgate.netgoogle.com One strategy involves a three-step process starting from santene, which creates the correctly functionalized side-chain and the methylene (B1212753) group in a novel reaction, avoiding the need for traditional methods like Wittig olefination. google.com Another approach utilizes a Scriabine-inspired reaction, coupling santene with a dienyl diacetate in the presence of a Lewis acid to produce an enolacetate intermediate. researchgate.net This intermediate can then be directly used in a (Z)-selective 1,4-hydrogenation to yield beta-santalol. researchgate.net These methods demonstrate the utility of santene as a versatile starting material for the stereoselective synthesis of beta-santalol.

Biotechnological Production and Metabolic Engineering Strategies

As an alternative to chemical synthesis and extraction from natural sources, biotechnological production of beta-santalol has emerged as a promising and sustainable approach. researchgate.netnih.gov This involves harnessing the metabolic power of microorganisms to produce the desired compound.

Recombinant Production in Heterologous Hosts (e.g., Saccharomyces cerevisiae, Rhodobacter sphaeroides)

Metabolic engineering has enabled the production of santalenes and santalols in various heterologous hosts, with Saccharomyces cerevisiae (baker's yeast) being a primary focus. researchgate.netnih.gov By introducing genes from the sandalwood tree (Santalum album), such as santalene synthase and cytochrome P450 monooxygenases, into the yeast's metabolic pathways, researchers have successfully engineered strains that can produce these compounds. researchgate.netresearchgate.net Key strategies to enhance production in S. cerevisiae include:

Overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP). researchgate.netresearchgate.net

Downregulation of competing pathways , such as the sterol biosynthesis pathway, by repressing the ERG9 gene, which diverts FPP towards santalene synthesis. acs.orggoogle.com

Optimization of fermentation conditions to maximize yield. researchgate.net

These efforts have led to significant production titers of santalenes and santalols in engineered yeast. researchgate.netacs.org

Scientists have also explored other microbial hosts, such as Rhodobacter sphaeroides. wikipedia.orgnih.gov This bacterium has been engineered to produce beta-santalol through fermentation, offering another viable platform for sustainable production. google.comwikipedia.org The development of these microbial cell factories provides a scalable and environmentally friendly alternative to traditional production methods. wikipedia.org

An in-depth exploration of advanced synthetic biology techniques has paved the way for the microbial production of β-santalol, a key sesquiterpenoid component of sandalwood oil. These methods focus on optimizing metabolic pathways, enhancing enzyme function, and implementing sophisticated genetic control systems to improve yield and efficiency.

2 Pathway Reconstruction and Enhancement (e.g., MVA pathway optimization)

The biosynthesis of β-santalol in microbial hosts relies on the efficient conversion of central carbon metabolites into the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP). mdpi.comresearchgate.net This is primarily achieved through the mevalonate (MVA) pathway. sci-hub.senih.gov A critical strategy for enhancing β-santalol production is the optimization of this pathway to increase the intracellular pool of FPP.

Metabolic engineering efforts often focus on overexpressing key enzymes of the MVA pathway. sci-hub.se The conversion of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a major rate-limiting step. researchgate.netsci-hub.box The overexpression of a truncated version of HMGR (tHMGR), which lacks the membrane-binding domain, has been a common and effective strategy to increase metabolic flux towards isoprenoid synthesis. nih.govsci-hub.boxsysbio.se

Another crucial step is the synthesis of FPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by FPP synthase (encoded by the ERG20 gene). nih.govresearchgate.net Overexpression of ERG20 is frequently employed to boost the supply of FPP for sesquiterpene production. nih.govsysbio.se

To further channel metabolites towards β-santalol, strategies are implemented to limit competing pathways. FPP is a branch-point metabolite that also serves as a precursor for sterols, such as ergosterol (B1671047) in yeast. nih.gov The enzyme squalene (B77637) synthase (encoded by ERG9) catalyzes the first committed step in sterol biosynthesis by converting FPP to squalene. researchgate.net To divert FPP from sterol production to santalol (B192323) synthesis, the expression of ERG9 is often downregulated. acs.orgnih.gov This can be achieved by replacing the native ERG9 promoter with a weaker or regulated promoter, such as the glucose-repressible PHXT1 promoter, which reduces enzyme expression and redirects carbon flux towards the desired sesquiterpene products. nih.govresearchgate.netacs.org

Table 1: Key Genes in MVA Pathway Engineering for this compound Production

Gene Encoded Enzyme Engineering Strategy Purpose
tHMGR Truncated HMG-CoA Reductase Overexpression Overcome rate-limiting step, increase mevalonate production. nih.govsci-hub.box
ERG20 Farnesyl Diphosphate Synthase Overexpression Increase FPP precursor supply. nih.govresearchgate.net
ERG9 Squalene Synthase Promoter replacement/downregulation Divert FPP from sterol biosynthesis to this compound production. nih.govacs.org

3 Enzyme Engineering for Improved Catalytic Efficiency

Beyond pathway optimization, the efficiency of the enzymes directly involved in converting FPP to β-santalol is paramount. Engineering these enzymes can significantly enhance product titers and specificity.

P450 Monooxygenases: The final step in β-santalol biosynthesis is the hydroxylation of its precursor, β-santalene, a reaction catalyzed by cytochrome P450 monooxygenases (P450s). nih.govnih.gov The identification and functional expression of these plant-derived enzymes in microbial hosts are crucial. nih.gov Researchers have mined the transcriptome of Santalum album to identify a family of CYP76F enzymes responsible for converting santalenes and bergamotene (B12702309) into their corresponding alcohols. plos.orgnih.gov However, the expression of plant P450s in hosts like Saccharomyces cerevisiae can be inefficient, creating a bottleneck in the pathway. nih.gov Optimizing the P450/CPR (cytochrome P450 reductase) redox system is therefore a key engineering target to ensure high conversion rates of β-santalene to β-santalol. nih.gov

Sesquiterpene Synthases: Santalene synthases (SSy) are responsible for the cyclization of FPP to form a mixture of santalene isomers, including α- and β-santalene. mdpi.com The product specificity of these enzymes determines the ratio of different this compound precursors. For instance, santalene synthase from S. album (SaSSy) is product-promiscuous, producing multiple santalene isomers, while the synthase from Clausena lansium (SanSyn) is highly specific for α-santalene. nih.gov To produce β-santalol, it is necessary to use a synthase that produces β-santalene or to engineer an existing one. nih.gov In one study, researchers rationally engineered the product-specific SanSyn through mutagenesis. nih.govresearchgate.net By identifying a key amino acid residue (F441) that restricts the conformation of reaction intermediates, they created a mutant enzyme (SanSynF441V) capable of producing both α- and β-santalenes, thereby enabling the production of a sandalwood oil profile with a desired component ratio. nih.gov

HMGR and ERG20: As mentioned in the pathway engineering section, HMGR and ERG20 are critical enzymes for precursor supply. Engineering these enzymes for improved catalytic activity or for resistance to feedback inhibition can further enhance the FPP pool. Overexpression of a truncated, soluble version of HMGR (tHMGR) is a widely used strategy that bypasses the complex regulation of the full-length, membrane-bound native enzyme. sysbio.seresearchgate.net Similarly, ensuring high-level activity of ERG20 is essential, as the conversion of IPP to FPP is a tightly controlled step in the MVA pathway. nih.gov

4 Genetic Regulation for Enhanced Yield

Sophisticated genetic regulatory systems can be employed to dynamically control the expression of biosynthetic pathway genes, optimizing metabolic flux and improving final product titers.

GAL Regulatory System: The galactose (GAL) regulatory system of S. cerevisiae is a powerful tool for controlling gene expression. nih.govnih.gov GAL promoters are widely used because their activity can be tightly controlled by the concentration of galactose in the culture medium. nih.govnih.gov Researchers have linked the this compound biosynthetic pathway to the GAL system by placing key genes, such as those for santalene synthase and P450 monooxygenase, under the control of GAL promoters. nih.govacs.orgnih.gov This allows for inducible expression of the pathway, separating the cell growth phase from the product synthesis phase, which can reduce the metabolic burden on the host.

Table 2: Components of the GAL Regulatory System Used in this compound Production

Gene/System Role Engineering Strategy Outcome
GAL Promoters Inducible Promoters Control expression of this compound pathway genes (STS, P450). nih.govacs.org Tunable, high-level expression of biosynthetic enzymes. nih.gov
GAL4 Transcriptional Activator Overexpression Strengthens the induction of genes under GAL promoter control. nih.govnih.gov

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
beta-Santalol 6936306
alpha-Santalol (B229018) 6857591
Farnesyl pyrophosphate 16755296
Acetyl-CoA 444493
Isopentenyl diphosphate 1199
Dimethylallyl diphosphate 643997
Mevalonate 13
Squalene 1133
Ergosterol 444855
beta-Santalene 33261
alpha-Santalene 33260
Galactose 6036

Analytical Methodologies in Beta Santalol Research

Extraction and Isolation Techniques

The initial step in beta-santalol research involves its extraction from the heartwood of sandalwood species, primarily Santalum album. The choice of extraction method significantly impacts the yield and quality of the resulting essential oil and its components.

Various methods are employed to extract sandalwood oil, each with distinct advantages and disadvantages. Traditional techniques include hydrodistillation and steam distillation, while solvent extraction offers an alternative approach. upm.edu.myetsu.eduetsu.edu More recent advancements include microwave-assisted hydrodistillation (MAHD) and supercritical fluid extraction (SC-CO2). upm.edu.myresearchgate.netjmaterenvironsci.com

Hydrodistillation and steam distillation are common methods for obtaining essential oils from plant materials. upm.edu.my However, studies have shown that the yield and composition of the oil can vary. For instance, a comparison of extraction methods for sandalwood oil revealed that subcritical CO2 extraction produced the highest oil yield, followed by solvent extraction, hydrodistillation, and steam distillation. researchgate.net Specifically, the concentration of α- and β-santalol was found to be highest in extracts from subcritical CO2, ethanol, and steam distillation. researchgate.net

Solvent extraction, using solvents like hexane (B92381), ethanol, and toluene, is another method. etsu.edurjpn.org While effective, the choice of solvent can influence the final composition of the extract. rjpn.org Microwave-assisted hydrodistillation has been noted for its rapidity compared to conventional hydrodistillation. aip.org

A comparative study using different techniques on Santalum album provided the following results:

Extraction MethodOil YieldKey Observations
Subcritical CO2 Extraction3.83 g/LHighest oil yield. High levels of α- and β-santalol (83%). researchgate.netresearchgate.net
Solvent Extraction (Ethanol)3.7 g/LHigh levels of α- and β-santalol (84%). researchgate.net
Hydrodistillation1.86–2.68 g/LLower yield compared to SC-CO2 and solvent extraction. researchgate.net
Steam Distillation1.60 g/LHigh levels of α- and β-santalol (84%). researchgate.net

This table presents data from a comparative study on sandalwood oil extraction methods.

Optimizing extraction processes is critical for maximizing the recovery of high-value constituents like beta-santalol. Research has focused on various parameters to enhance efficiency. For instance, in microwave-assisted hydrodistillation, factors such as microwave power and extraction time are optimized. jmaterenvironsci.com

Subcritical CO2 extraction has been highlighted as a particularly efficient method. A study optimizing this process for sandalwood oil found that it yielded a high percentage of oil, with the first hour of extraction providing oil rich in α-santalol (51.30%) and β-santalol (27.94%). researchgate.net The optimization of ultrasonication extraction using different solvents and particle sizes has also been explored to maximize oil yield and santalol (B192323) content. ecu.edu.au Pre-treatment of the sandalwood material, for example by grinding it into a fine powder, increases the surface area and can improve extraction efficiency. rjpn.org

Comparative Analysis of Distillation and Solvent Extraction Methods

Chromatographic and Spectroscopic Characterization

Following extraction, detailed analysis is required to determine the precise composition of the extract, identify individual isomers, and assess the purity of isolated compounds like beta-santalol.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds in sandalwood oil. researchgate.netimpactfactor.org It allows for the separation, identification, and quantification of various constituents. Numerous studies have utilized GC-MS to profile the heartwood oil of Santalum album, identifying major components including α-santalol, β-santalol, and epi-β-santalol. researchgate.netimpactfactor.org For example, one analysis of 15-year-old sandalwood trees identified 35 volatile metabolites, with β-santalol content ranging from 17.16% to 18.96%. researchgate.netimpactfactor.org

For more complex analyses and higher resolution, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is employed. seejph.comoup.com This advanced technique provides increased separation capacity, enabling the resolution of complex mixtures and the identification of compounds that cannot be separated by conventional one-dimensional GC-MS. seejph.com GC-QTOF-MS has also been used for thorough analysis of sandalwood oils from different origins, allowing for the identification of a wide range of constituents. nih.govresearchgate.net

To isolate specific isomers like beta-santalol from the complex mixture of sandalwood oil, advanced separation techniques are necessary. One effective method is medium pressure liquid chromatography (MPLC) using silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO3). researchgate.netnih.govresearchgate.netncl.res.in This technique leverages the interaction between the silver ions and the double bonds of the sesquiterpene alcohols, allowing for the quantitative separation of (Z)-α-santalol and (Z)-β-santalol. researchgate.netnih.gov Using this method, (Z)-β-santalol has been isolated, although often with its inseparable epi-isomer. researchgate.netnih.govresearchgate.netncl.res.inresearcher.life The separation is typically carried out using mobile phases such as hexane and dichloromethane. nih.gov

The final step in the analytical process is the assessment of purity and the differentiation of isomers. The purity of isolated this compound isomers is often determined using gas chromatography with a flame-ionization detector (GC/FID). acs.orgnih.gov For instance, the purity of β-santalol used in a study was determined to be 93.2% by GC/FID analysis. acs.orgnih.gov

Advanced Separation Techniques (e.g., Medium Pressure Liquid Chromatography with Silver Nitrate Impregnated Silica Gel)

Quantitative Analysis and Standardization in Research Contexts

The quantitative analysis of beta-santalol is crucial for determining the quality, authenticity, and composition of sandalwood oil. In research settings, precise measurement is essential for understanding the biosynthesis of the compound, evaluating the quality of oil from different sources, and for standardization purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent analytical method for these quantitative assessments. nih.govnih.gov

International standards have been established to regulate the chemical composition of sandalwood oil, providing a benchmark for quality. The International Organization for Standardization (ISO) 3518:2002 is a key standard for oil of sandalwood (Santalum album). nih.govwjarr.com This standard mandates that the oil should contain 16–24% of beta-santalol and 41–54% of alpha-santalol (B229018) to be considered of acceptable quality. nih.gov Research studies frequently use these ISO specifications to evaluate commercial sandalwood oils, many of which are found to be adulterated or of inferior quality, failing to meet the minimum required percentages for α- and β-santalol. nih.gov Some researchers have suggested that these internationally recognized specifications may require re-evaluation based on results from more efficient modern analytical methods. nih.gov

Research Findings on Beta-Santalol Content

Various studies have quantified the beta-santalol content in sandalwood oil from different sources and ages, often revealing significant variability. These analyses are fundamental for quality control and for understanding how factors like tree age, geographical location, and genetics influence the oil's composition.

A 2021 study analyzing various commercial sandalwood oils found that only one sample, described as a natural essential oil from India, contained beta-santalol within the ISO 3518:2002 standard, with a measured content of 22.0%. nih.gov Other tested oils, marketed as sandalwood, were found to be synthetic mixtures or derived from other plant species like Amyris balsamifera, containing no beta-santalol. nih.gov

Research on 15-year-old Santalum album trees grown at the Institute of Wood Science and Technology in India reported beta-santalol concentrations ranging from 17.16% to 18.96%. researchgate.netimpactfactor.org Another analysis within the same study, however, documented a much broader range of beta-santalol content, from 5.45% to 37.83%, indicating significant variation even among trees of similar age and location. researchgate.net

The following table summarizes the quantitative findings for beta-santalol from selected research studies, highlighting the different analytical methods used and the range of concentrations observed.

Table 1: Quantitative Analysis of Beta-Santalol in Santalum album Oil

Study FocusAnalytical MethodBeta-Santalol Content (%)Reference
Commercial Indian Sandalwood OilGC-MS22.0% nih.gov
15-Year-Old Sandalwood Trees (Sample Set 1)GC-MS17.16% - 18.96% researchgate.netimpactfactor.org
Analysis of various provenances (Sample Set 2)GC-MS5.45% - 37.83% researchgate.net
Suggested Specification for S. album oilGC-MS≥ 18% (as Z-beta-santalol) nih.gov

Advanced Analytical Methodologies

While GC-MS is the workhorse for this compound analysis, other advanced chromatographic techniques have been employed to enhance separation and quantification, especially in complex oil matrices.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers enhanced peak resolution compared to conventional single-column GC-MS. nih.govoup.com It is particularly useful for separating isomeric compounds like epi-beta-santalol and Z-beta-santalol from other components in West Australian sandalwood oil (Santalum spicatum), allowing for more precise quantification. nih.govoup.com

High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative method for this compound analysis. rjpn.orgsielc.com Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile-water or methanol-water mixtures can be used to quantify alpha- and beta-santalol. rjpn.org Detection is typically performed with a UV detector at 210 nm or 254 nm. rjpn.org

Medium Pressure Liquid Chromatography (MPLC): MPLC has been strategically used for the preparative separation of this compound isomers. nih.gov A study utilized silver nitrate-impregnated silica gel as the stationary phase to achieve quantitative separation of (Z)-α- and (Z)-β-santalols. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been explored as a method for the routine identification and quantification of sesquiterpenoids in sandalwood oil. researchgate.net While GC analysis could resolve more constituents, HPTLC provides a viable alternative for quantitative analysis, using spectral scans at 208 nm as fingerprints for α- and β-santalols. researchgate.net

The following table details the findings from a study on 15-year-old sandalwood trees, providing a breakdown of the major chemical constituents, including beta-santalol.

Table 2: Chemical Composition of Heartwood Oil from 15-Year-Old Santalum album Trees

CompoundConcentration Range (% Peak Area)Reference
α-Santalol33.55% - 35.32% researchgate.netimpactfactor.org
β-Santalol17.16% - 18.96% researchgate.netimpactfactor.org
epi-β-Santalol2.23% - 3.51% researchgate.netimpactfactor.org
α-Bergamotol4.03% - 7.77% researchgate.netimpactfactor.org
β-Santalene1.12% - 2.35% researchgate.netimpactfactor.org
α-Santalene0.56% - 1.6% researchgate.netimpactfactor.org
epi-β-Santalene0.80% - 1.69% impactfactor.org

Pharmacological Activities and Preclinical Investigations of Beta Santalol

Anti-inflammatory Properties

Beta-santalol has demonstrated notable anti-inflammatory effects in several in vitro models, suggesting its potential as a topical agent for inflammatory skin conditions.

In laboratory studies, beta-santalol has been shown to effectively suppress the production of pro-inflammatory signaling molecules in human skin cells. When co-cultures of human dermal fibroblasts and keratinocytes were stimulated with lipopolysaccharides (LPS), a component of bacterial cell walls that triggers a strong inflammatory response, beta-santalol was able to significantly inhibit the release of a wide range of cytokines and chemokines. nih.govscitechnol.com

Purified beta-santalol, alongside its isomer alpha-santalol (B229018), demonstrated an equivalent ability to suppress the production of key indicator cytokines and chemokines at concentrations proportional to their presence in sandalwood oils. nih.gov Specifically, in co-cultures of dermal fibroblasts and keratinocytes, beta-santalol helped to reduce the secretion of pro-inflammatory cytokines and chemokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and C-X-C motif chemokine 5 (CXCL5). iiarjournals.orgresearchgate.net Studies have shown that sandalwood oils containing beta-santalol can suppress the LPS-stimulated expression of these inflammatory mediators by over 75% at a concentration of 45 μM and by over 90% at 90 μM. informahealthcare.com

Table 1: Effect of Beta-Santalol on Cytokine/Chemokine Production in Skin Cells

Cell ModelStimulantInhibited Cytokines/ChemokinesKey Findings
Human dermal fibroblasts and neo-epidermal keratinocyte co-culturesLipopolysaccharides (LPS)IL-6, IL-8, MCP-1, CXCL5, and othersBeta-santalol equivalently to alpha-santalol suppressed the production of five indicator cytokines/chemokines. nih.gov

The anti-inflammatory actions of beta-santalol extend to its ability to modulate key inflammatory pathways. It has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a critical component in the biosynthesis of leukotrienes, which are potent mediators of inflammation. iiarjournals.orgnih.govnih.govresearchgate.net By inhibiting 5-LOX, beta-santalol can help to reduce the production of these inflammatory molecules. researchgate.net

Furthermore, beta-santalol has been shown to suppress the lipopolysaccharide-mediated arachidonic acid pathway. informahealthcare.comnih.govjneonatalsurg.com This results in a decreased production of prostaglandins (B1171923) and thromboxanes, which are also key players in the inflammatory response. informahealthcare.comnih.gov Specifically, purified beta-santalol has been observed to suppress the LPS-induced production of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 in skin cell co-cultures. nih.goviiarjournals.org This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. nih.gov

In vitro Studies on Cytokine/Chemokine Production in Skin Cells

Anticancer and Chemopreventive Efficacy

Preclinical studies have provided evidence for the potential of beta-santalol as an anticancer and chemopreventive agent, with cytotoxic effects observed in various cancer cell lines and in vivo models.

Beta-santalol has demonstrated cytotoxic effects against a range of cancer cell lines in laboratory settings. In studies on oral cancer, specifically head and neck squamous cell carcinoma (HNSCC), beta-santalol, along with its isomer alpha-santalol, exhibited cytotoxic effects. wikiphyto.orgacs.orgnih.gov These compounds were found to cause an accumulation of cells in the G2/M phase of the cell cycle and induce the formation of multipolar mitotic spindles, indicating an interaction with microtubule polymerization. acs.orgnih.gov Modeling studies have suggested that santalols may bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule formation. acs.org

In the context of leukemia, derivatives of beta-santalol have been isolated and evaluated for their cytotoxic activity against HL-60 human promyelocytic leukemia cells. researchgate.net Both cis-beta-santalol and beta-santaldiol were found to induce apoptotic cell death in these leukemia cells. researchgate.net Sandalwood oil, which contains beta-santalol, has also been shown to have tumor-selective cytotoxicity in HL-60 cells. iiarjournals.orgresearchgate.net

While much of the research on breast and prostate cancer has focused on alpha-santalol, sandalwood oil containing beta-santalol has been investigated in in vitro models of these cancers. iiarjournals.org Studies on skin cancer cell lines have also been conducted, with alpha-santalol showing efficacy against human epidermoid carcinoma A431 cells and melanoma UACC-62 cells. researchgate.netnih.gov

Table 2: In vitro Anticancer Activity of Beta-Santalol

Cancer TypeCell Line(s)Observed Effects
Oral CancerHead and Neck Squamous Carcinoma (HNSCC) linesCytotoxicity, G2/M cell cycle arrest, formation of multipolar mitotic spindles. acs.orgnih.gov
LeukemiaHL-60 (human promyelocytic leukemia)Induction of apoptosis by cis-beta-santalol and beta-santaldiol. researchgate.net

A study involving a head and neck squamous cell carcinoma (HNSCC) xenograft model demonstrated that topical administration of East Indian Sandalwood Oil (EISO), which contains beta-santalol, inhibited tumor growth without observable toxicity. acs.org Research on prostate cancer in mouse models has primarily focused on alpha-santalol, showing its effectiveness in slowing tumor onset and growth. newatlas.com

Studies on the effects of sandalwood oil components on tumor incidence and multiplicity have largely centered on alpha-santalol in skin cancer models. These studies have shown a significant reduction in both the incidence and the number of tumors in mice treated with alpha-santalol. iiarjournals.orgiiarjournals.orgresearchgate.net For instance, in chemically-induced skin carcinogenesis, alpha-santalol reduced tumor incidence and multiplicity in a time- and concentration-dependent manner. iiarjournals.org

In a prostate cancer mouse model, treatment with alpha-santalol reduced the incidence of visible tumors, with only 11% of treated mice developing tumors compared to 56% in the control group. newatlas.com While these results are specific to alpha-santalol, they underscore the potential of santalols, including beta-santalol, as chemopreventive agents.

In vivo Animal Models (e.g., skin carcinogenesis models in mice)

Anti-aging and Neuroprotective Effects

Beta-santalol, a significant sesquiterpene alcohol found in sandalwood oil, has demonstrated noteworthy anti-aging and neuroprotective properties in preclinical studies. ontosight.ai These effects are largely attributed to its ability to mitigate oxidative stress and prevent the aggregation of proteins associated with age-related neurodegenerative diseases.

The nematode Caenorhabditis elegans serves as a valuable model organism for studying aging due to its short lifespan and well-characterized genetic pathways. Research has shown that beta-santalol can extend the lifespan of C. elegans. acs.orgnih.gov

Specifically, at a concentration of 16 μM, beta-santalol was found to be the most effective dose, significantly increasing the mean lifespan of wild-type C. elegans by 12.56%. acs.orgnih.gov This lifespan extension is linked to the activation of the SKN-1/Nrf2 pathway, a critical regulator of antioxidant defense and cellular detoxification. acs.orgfrontiersin.org Studies have also indicated that beta-santalol's life-prolonging effects are partially dependent on the RTK/Ras/MAPK signaling pathway. acs.orgnih.gov

In C. elegans models expressing transthyretin (TTR), a protein implicated in amyloid diseases, 16 µM of beta-santalol increased the mean lifespan of worms expressing both wild-type TTR and the V30M mutant TTR by 32.9% and 27.8%, respectively. frontiersin.org

A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. Beta-santalol has been shown to inhibit the aggregation of several of these toxic proteins. acs.orgnih.gov

Amyloid-β (Aβ): In C. elegans models of Alzheimer's disease, beta-santalol has been observed to delay the paralysis phenotype induced by amyloid-β (Aβ₁₋₄₂) aggregation. acs.orgnih.gov

Polyglutamine (PolyQ) Repeats: For Huntington's disease models in C. elegans, beta-santalol treatment significantly decreased the aggregation of polyglutamine repeats (Q35 and Q40) and extended the lifespan of these worms. acs.orgnih.gov

Transthyretin (TTR): Beta-santalol has demonstrated a potent ability to inhibit the aggregation of both wild-type and the V30M mutant of transthyretin, a protein associated with familial amyloid polyneuropathy. frontiersin.orgvulcanchem.comnih.gov In vitro studies revealed that beta-santalol inhibits TTR aggregation with an EC₅₀ value of 31.1 ± 2.4 µM for the wild-type and 34.5 ± 2.8 µM for the V30M mutant. vulcanchem.com It is believed to stabilize the native tetrameric structure of TTR, preventing its dissociation into amyloidogenic monomers. frontiersin.orgvulcanchem.com

Protein TargetModel Organism/SystemObserved Effect of Beta-SantalolReference
Amyloid-β (Aβ₁₋₄₂)C. elegans (Alzheimer's model)Delayed paralysis phenotype acs.orgnih.gov
Polyglutamine (Q35, Q40)C. elegans (Huntington's model)Decreased aggregate formation and extended lifespan acs.orgnih.gov
Transthyretin (TTR)In vitroInhibited aggregation (EC₅₀: 31.1 ± 2.4 µM for WT, 34.5 ± 2.8 µM for V30M) vulcanchem.com
C. elegans (Amyloidosis model)Reduced TTR aggregates frontiersin.org

Beta-santalol has also shown promise in protecting against neurotoxic stress, particularly in models relevant to Parkinson's disease. acs.orgnih.gov Studies in C. elegans have reported the life-promoting ability of beta-santalol under conditions of neurotoxic and proteotoxic stress. acs.orgnih.gov

In a C. elegans model where neurotoxicity was induced by 6-hydroxydopamine (6-OHDA), a compound that selectively damages dopaminergic neurons, beta-santalol treatment significantly decreased the associated pathologies and improved physiological functions. rsc.org This neuroprotective effect is linked to its antioxidant properties and the activation of the SKN-1/Nrf2 signaling pathway, which helps to mitigate oxidative stress and its damaging effects on neurons. rsc.orgresearchgate.net

Inhibition of Protein Aggregation (e.g., amyloid-β, polyglutamine repeats, transthyretin)

Antimicrobial and Antiviral Activities

Beta-santalol exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against various fungi and bacteria. ontosight.ai

Beta-santalol has been identified as an effective agent against dermatophytic fungi, which are a common cause of skin, hair, and nail infections. nih.gov

Research has shown that sandalwood oil, of which beta-santalol is a key constituent, is active against a range of dermatophytes and yeasts, including species of Trichophyton and Microsporum. nih.gov One study highlighted that beta-santalol, along with its isomer alpha-santalol, showed potent ichthyotoxic activity which correlated with antifungal effects against Trichophyton rubrum. nih.govresearchgate.net

Beta-santalol has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Helicobacter pylori: Beta-santalol has shown strong antibacterial activity against H. pylori, including clarithromycin-resistant strains. researchgate.netacs.org The minimum inhibitory concentrations (MICs) for beta-santalol against H. pylori have been reported in the range of 7.8-31.3 μg/mL. nih.gov

Staphylococcus aureus: Studies have indicated that sandalwood oil and its components, including beta-santalol, are effective against Staphylococcus aureus. informahealthcare.com

Oral Pathogens: Beta-santalol has also been shown to have an effect on oral pathogens such as Streptococcus mutans. biosynth.comcymitquimica.com The essential oil of Indian Sandalwood, containing beta-santalol, has been found to inhibit the growth of Streptococcus mutans biofilms. atlantis-press.com

Bacterial SpeciesObserved Effect of Beta-SantalolReference
Helicobacter pyloriStrong antibacterial activity (MIC: 7.8-31.3 μg/mL) acs.orgnih.gov
Staphylococcus aureusEffective against this Gram-positive bacterium informahealthcare.com
Streptococcus mutansInhibits biofilm growth atlantis-press.com

Antiviral Properties (e.g., against influenza viral replication)

Beta-santalol has demonstrated notable antiviral activity, particularly against the influenza A/HK (H3N2) virus. researchgate.netnih.gov In a study utilizing a cytopathic effect (CPE) reduction method in Madin-Darby Canine Kidney (MDCK) cells, β-santalol exhibited an 86% inhibition of the influenza A/HK (H3N2) virus at a concentration of 100 μg/ml, without causing any cytotoxicity. researchgate.netnih.govresearchgate.net This level of activity was comparable to that of oseltamivir, a known antiviral drug, which showed approximately 83% antiviral activity at the same concentration. researchgate.netnih.gov

Further investigation into the mechanism of action through Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) analysis revealed that β-santalol interferes with viral replication by inhibiting the synthesis of viral messenger RNAs (mRNAs). researchgate.netnih.govresearchgate.net The data specifically pointed to an inhibitory effect on late viral RNA synthesis. researchgate.netnih.gov These findings suggest that β-santalol holds potential for further research as a therapeutic and prophylactic agent, especially in the context of influenza epidemics and pandemics. researchgate.netnih.gov

Other Biological Activities

Neuroleptic and Sedative Effects (e.g., impact on sleep-wake cycle, locomotor activity)

Preclinical studies have indicated that β-santalol possesses neuroleptic and sedative properties. nih.govresearchgate.netacs.org Research on the central nervous system in mice has shown that both α- and β-santalol are major active constituents responsible for the sedative effects of sandalwood. nih.gov These compounds were found to be active through both intragastric and intracerebroventricular routes of administration. nih.gov

The neuroleptic-like activity of α- and β-santalol is suggested by their ability to significantly increase the levels of homovanillic acid, 3,4-dihydroxyphenylacetic acid, and/or 5-hydroxyindoleacetic acid in the brains of mice, an effect that resembles the pharmacological activity of the neuroleptic drug chlorpromazine. nih.gov Furthermore, inhalation of santalol (B192323) has been shown to impact the sleep-wake cycle in sleep-disturbed rats, causing a significant decrease in total waking time and an increase in total non-rapid eye movement (NREM) sleep time. nih.govresearchgate.net Interestingly, this effect appears to be mediated through the circulatory system rather than the olfactory system, as impairment of the olfactory system did not significantly alter the sleep-modifying effects of this compound. researchgate.net Studies have also demonstrated that sandalwood oil and its components can lower locomotor activity following stress exposure. nih.gov

Antihyperglycemic and Antihyperlipidemic Potential

Beta-santalol, as a component of sandalwood, has been investigated for its potential in managing hyperglycemia and hyperlipidemia. researchgate.netresearchgate.net While some studies highlight α-santalol for its antihyperglycemic properties, sandalwood extracts and oil containing β-santalol have also shown promise in this area. jneonatalsurg.com

A study on streptozotocin-induced diabetic rats using a petroleum ether fraction of Santalum album, which contains β-santalol, demonstrated significant antihyperglycemic and antihyperlipidemic effects. nih.gov Long-term oral administration of the extract led to a notable reduction in blood glucose levels. nih.gov Furthermore, the treatment resulted in a decrease in total cholesterol (TC), low-density lipoprotein (LDL), and triglyceride (TG) levels, while increasing the levels of cardioprotective high-density lipoprotein (HDL). nih.gov Specifically, TC, LDL, and TG levels decreased by 22%, 31%, and 44% respectively, and HDL levels increased by 46%. nih.gov These findings suggest that constituents of sandalwood, including β-santalol, have the potential to address insulin (B600854) resistance and related metabolic disorders. nih.govsemanticscholar.org

Antioxidant Activity and Stress Resistance

Beta-santalol is recognized for its contribution to the antioxidant and stress-resisting properties of sandalwood. researchgate.netresearchgate.netresearchgate.net Preclinical and clinical studies have consistently pointed to the antioxidant potential of sandalwood extracts. researchgate.netresearchgate.net

In vivo studies using the nematode Caenorhabditis elegans have shown that α- and β-santalol can enhance resistance to oxidative stress. acs.org Treatment with this compound isomers led to increased survival of the worms when exposed to juglone, a free-radical generating compound. acs.org The survival rate of worms treated with β-santalol increased significantly. acs.org Furthermore, both α- and β-santalol were found to significantly reduce the levels of intracellular reactive oxygen species (ROS). acs.org This antioxidant activity is believed to be mediated through the activation of the SKN-1/Nrf2 protective pathway. researchgate.netnih.gov Research has also indicated that this compound isomers can slow down aging and improve health span by preventing oxidative stress and protein aggregation. acs.orgresearchgate.net

Molecular Mechanisms of Action of Beta Santalol

Cellular Signaling Pathway Modulation

Beta-santalol has been shown to modulate several critical cellular signaling pathways, influencing cellular responses ranging from stress resistance to proliferation.

RTK/Ras/MAPK Signaling Axis Activation

Research has demonstrated that santalol (B192323) isomers, including beta-santalol, can activate the Receptor Tyrosine Kinase (RTK)/Ras/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In the model organism Caenorhabditis elegans, this activation is initiated upstream, potentially through interaction with regulators of the epidermal growth factor (EGF), which in turn activates the LET-23 receptor, an EGFR homolog. This triggers the Ras/ERK signaling cascade, leading to the phosphorylation and subsequent activation of the transcription factors SKN-1 (the homolog of mammalian Nrf2) and EOR-1 (the homolog of human PLZF). Once activated, these transcription factors translocate to the nucleus to promote the expression of genes involved in antioxidant defense and detoxification. This pathway is central to the observed effects of this compound isomers on stress resistance.

PI3K-AKT Pathway Regulation and Autophagy Induction

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. While much of the research on santalols' effect on this pathway has focused on alpha-santalol (B229018), there is evidence that East Indian Sandalwood Oil (EISO), which contains a significant percentage of beta-santalol (approx. 20-23%), induces autophagy in keratinocytes. informahealthcare.com Autophagy, a cellular process of degradation and recycling of cellular components, is often linked to the PI3K/AKT/mTOR signaling axis. Studies on alpha-santalol have shown it can suppress the phosphorylation of AKT and mTOR, critical regulators of autophagy, and induce autophagic responses in prostate cancer cells. nih.gov Further research has indicated that alpha-santalol's suppression of the anti-apoptotic protein survivin may occur through a pathway independent of PI3K-AKT signaling in breast cancer cells. informahealthcare.com

Wnt/β-Catenin Pathway Targeting in Cancer

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. Research has primarily investigated alpha-santalol's effect on this pathway, showing that it can inhibit the migration of breast cancer cells by targeting Wnt/β-catenin signaling. iiarjournals.orgnih.govsemanticscholar.org This action is thought to involve affecting the localization of β-catenin, thereby down-regulating genes associated with cell migration. iiarjournals.org While these studies specifically name alpha-santalol, the modulation of this key cancer-related pathway by a major this compound isomer suggests a potential area for further investigation regarding beta-santalol.

Effects on Cell Cycle and Apoptosis

Beta-santalol exerts significant effects on the regulation of the cell cycle and the induction of programmed cell death (apoptosis), which are key mechanisms in its anticancer activity.

Induction of G2/M Phase Cell Cycle Arrest

Studies on human oral cancer cells have shown that both alpha- and beta-santalol are cytotoxic and cause an accumulation of cells in the G2/M phase of the cell cycle. acs.org This cell cycle arrest prevents cancer cells from dividing and proliferating. The mechanism underlying this effect involves the direct interaction of santalols with tubulin, a key protein in the formation of microtubules. acs.org By inhibiting the polymerization of tubulin, beta-santalol disrupts the formation of the mitotic spindle, a structure essential for cell division, leading to mitotic arrest. acs.org This interaction appears to be weak and may occur at the colchicine (B1669291) binding site on tubulin. acs.org

Apoptosis Induction through Caspase Activation and Mitochondrial Pathway Modulation

Beta-santalol, often in conjunction with its isomer alpha-santalol, is recognized for its ability to induce apoptosis in cancer cells. medchemexpress.com Apoptosis is a controlled process of cell death crucial for eliminating damaged or cancerous cells. The induction of apoptosis by this compound is linked to the activation of caspases, which are the primary executioner enzymes in the apoptotic pathway. informahealthcare.com

The process often involves the mitochondrial or intrinsic pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. heraldopenaccess.usnih.gov The role of the tumor suppressor protein p53 in this compound-induced effects can be cell-type dependent. Studies on alpha-santalol show that G2/M arrest can occur in cells regardless of their p53 status (both wild-type and mutated). iiarjournals.org Furthermore, the anti-apoptotic protein survivin, which is overexpressed in many cancers and inhibits caspase activation, is another target. nih.govjcancer.org While much of the detailed mechanistic work on the mitochondrial pathway and specific protein targets like p53 and survivin has been elucidated for alpha-santalol, the general apoptotic effect is attributed to santalols, indicating a role for beta-santalol in these processes. informahealthcare.comnih.govsci-hub.se

Compound and Protein Information Table

Antimitotic Activity via Microtubule Assembly Interference

Beta-santalol, along with its isomer alpha-santalol, has been identified as a potent antimitotic agent that functions by interfering with microtubule assembly. researchgate.netchemfaces.combiocrick.comscience.gov This was demonstrated in studies using sea urchin embryos, where α-santalol showed a potent antimitotic effect. researchgate.netchemfaces.combiocrick.comscience.gov The mechanism is believed to be similar to that of agents that affect microtubule polymerization. researchgate.net

Research on human cancer cell lines has further substantiated this mechanism. In oral cancer cells, both α- and β-santalol were found to directly interact with tubulin, leading to the inhibition of its polymerization and the disruption of microtubule formation. wikiphyto.org This interference with microtubule dynamics results in a G2/M phase cell cycle arrest and cytotoxicity. researchgate.netvulcanchem.com Specifically, in UACC-62 human melanoma cells, α-santalol was observed to cause microtubule depolymerization, an effect comparable to that of vinblastine. vulcanchem.com This disruption of the microtubule network is a key contributor to the G2/M phase arrest, as microtubules are essential for the formation of the mitotic spindle during cell division. vulcanchem.com

Protein Homeostasis Regulation

Beta-santalol plays a significant role in maintaining protein homeostasis, or proteostasis, through several interconnected mechanisms.

Activation of Endoplasmic Reticulum Unfolded Protein Response (ER-UPR)

The Unfolded Protein Response (UPR) is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). wikipedia.org Beta-santalol has been shown to modulate this pathway. Studies in Caenorhabditis elegans have demonstrated that β-santalol can protect against reductive ER stress induced by dithiothreitol (B142953) (DTT), a reducing agent that disrupts protein folding. acs.org This protective effect is dependent on the SKN-1 transcription factor, the worm ortholog of mammalian Nrf2. acs.org Genetic studies have indicated that SKN-1 is crucial for regulating the ER-UPR, which is an important mechanism for promoting longevity. acs.orgnih.gov The activation of the UPR aims to restore normal cell function by halting protein translation, degrading misfolded proteins, and increasing the production of chaperones involved in protein folding. wikipedia.org

Direct Interaction with Aggregating Proteins (e.g., Transthyretin) and Stabilization

A key aspect of beta-santalol's role in proteostasis is its ability to directly interact with and stabilize proteins prone to aggregation, such as transthyretin (TTR). TTR is a protein that can destabilize and form amyloid fibrils, leading to fatal inherited amyloidoses. nih.govresearchgate.netnih.gov

Beta-santalol has been shown to be an effective inhibitor of TTR aggregation. nih.govresearchgate.netvulcanchem.com In vitro assays demonstrated that β-santalol dose-dependently inhibits the aggregation of both wild-type (WT) and the Val30Met (V30M) mutant TTR. nih.govvulcanchem.com Molecular docking studies revealed that β-santalol binds to the thyroxine-binding cavity of TTR. nih.govvulcanchem.com Specifically, it forms hydrogen bonds with residues such as ALA108, LEU110, SER117, and THR118, and has hydrophobic interactions with several other residues. nih.gov This binding reduces the flexibility of the thyroxine-binding cavity and the homotetramer interface, which in turn increases the stability of the TTR tetramer and prevents its dissociation into amyloidogenic monomers. nih.govresearchgate.netnih.govfrontiersin.org Urea-denaturation assays confirmed that β-santalol significantly stabilizes both wild-type and mutant TTR. nih.govvulcanchem.com

Table 1: Binding Interactions of Beta-Santalol with Wild-Type Transthyretin (TTR)

Interaction Type Residue Distance (Å)
Hydrogen Bond ALA108 2.36
Hydrogen Bond LEU110 2.85
Hydrogen Bond SER117 2.48
Hydrogen Bond THR118 3.29
Hydrophobic Contact THR119 3.34
Hydrophobic Contact LYS15 3.53
Hydrophobic Contact LEU17 3.71
Hydrophobic Contact ALA108 3.60
Hydrophobic Contact LEU110 3.42

This table is based on data from molecular docking simulations. nih.gov

Upregulation of Antioxidant and Detoxifying Genes (e.g., gst-4, gcs-1, gst-10, gsr-1, hsp-4, and skr-5)

Beta-santalol enhances the expression of a suite of genes involved in antioxidant defense and detoxification, primarily through the activation of the SKN-1/Nrf2 transcription factor. acs.orgnih.gov In C. elegans, treatment with β-santalol leads to a significant upregulation of several SKN-1 target genes. acs.org

These genes include:

gst-4, gcs-1, gst-10, gsr-1 : These genes are involved in glutathione (B108866) metabolism and detoxification. acs.org

hsp-4 : A heat shock protein, indicating a response to cellular stress and protein misfolding. acs.org

skr-5 : A gene that plays a role in controlling global protein turnover. acs.org

The upregulation of these genes contributes to increased resistance to oxidative stress and helps to minimize age-induced protein oxidation and aggregation. acs.orgnih.gov The expression of these protective genes was found to be abolished when skn-1 was knocked down, confirming the central role of this transcription factor in the mechanism of action of β-santalol. acs.org

Inhibition of Angiogenesis and Growth Factor Production

Beta-santalol, often in conjunction with alpha-santalol, has demonstrated potent anti-angiogenic effects. rsc.orginformahealthcare.comiiarjournals.org Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Studies have shown that santalols can inhibit key steps in the angiogenic cascade, including the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs). informahealthcare.comiiarjournals.org A primary target of this anti-angiogenic activity is the Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR2). rsc.orginformahealthcare.comresearchgate.net

Future Research Directions and Translational Perspectives

Elucidating Undiscovered Biological Activities and Mechanisms

While beta-santalol is known for its anti-inflammatory, antiviral, and neuroleptic properties, further research is needed to uncover its full range of biological activities. acs.org Future studies could focus on its potential effects on metabolic disorders, cardiovascular health, and immunomodulation. Investigating its interactions with various cellular signaling pathways beyond those already identified will be crucial. For instance, while its anti-influenza virus activity has been documented, the precise molecular mechanisms behind its antiviral action require deeper exploration. nih.gov Elucidating these undiscovered activities and the underlying mechanisms will be paramount in identifying new therapeutic applications for beta-santalol.

Optimization of Biotechnological Production for Industrial Scale

The traditional extraction of beta-santalol from the heartwood of the Santalum album tree is unsustainable due to the plant's endangered status. rsc.org Consequently, biotechnological production methods have emerged as a promising alternative. Metabolic engineering strategies in microorganisms like Saccharomyces cerevisiae (baker's yeast) have successfully produced santalenes and santalols. researchgate.netresearchgate.net Future research should focus on optimizing these microbial cell factories for industrial-scale production. This includes enhancing the catalytic efficiency of key enzymes, such as santalene synthases and cytochrome P450 monooxygenases, and improving fermentation processes to increase yields and reduce costs. researchgate.netmdpi.comnih.gov The development of robust and economically viable biotechnological production platforms is essential to meet the potential commercial demand for beta-santalol. mdpi.com

Development of Novel Therapeutic Agents Based on Beta-Santalol

The known biological activities of beta-santalol provide a strong foundation for the development of new therapeutic agents. Its anti-inflammatory properties suggest its potential in treating skin conditions like psoriasis and atopic dermatitis. jneonatalsurg.com Furthermore, its demonstrated cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia HL-60 cells, indicate its potential as a lead compound for novel anticancer drugs. researchgate.net Research into synthetic derivatives of beta-santalol could also yield compounds with enhanced potency and specificity, as has been explored with its isomer, alpha-santalol (B229018). nih.gov The antiviral properties of beta-santalol, particularly against the influenza virus, also warrant further investigation for the development of new antiviral therapies. google.comnih.gov

Preclinical and Clinical Study Expansion in Diverse Disease Models

To translate the therapeutic potential of beta-santalol from the laboratory to clinical practice, a significant expansion of preclinical and clinical studies is necessary. While some preclinical studies have shown promise, particularly in cancer and neurodegenerative disease models using Caenorhabditis elegans, more extensive research in mammalian models is required. nih.govgoogle.com These studies should aim to establish the efficacy and safety of beta-santalol in a variety of disease contexts. Following successful preclinical validation, well-designed clinical trials will be essential to evaluate its therapeutic effects in humans for conditions such as viral infections and specific cancers. google.comnih.gov

Synergistic Effects with Other Bioactive Compounds or Therapies

Investigating the synergistic effects of beta-santalol with other bioactive compounds or existing therapies could lead to more effective treatment strategies. Studies have already shown that alpha- and beta-santalol can act synergistically to inhibit transthyretin amyloidogenesis, suggesting a potential combination therapy for related diseases. nih.gov Future research should explore other potential synergistic interactions, for instance, combining beta-santalol with conventional chemotherapeutic agents to enhance their efficacy or reduce side effects. The sedative activities observed with sandalwood oil, which contains both alpha- and beta-santalol, also suggest that the combined effects of these isomers may be greater than their individual actions. kyoto-u.ac.jp

Advanced Delivery Systems for Targeted Action

The development of advanced delivery systems for beta-santalol could significantly enhance its therapeutic efficacy by ensuring it reaches its target site in the body in optimal concentrations. While research in this area has been more focused on its isomer, alpha-santalol, with the development of microemulsions and nanoparticles for transdermal delivery, similar technologies could be adapted for beta-santalol. nih.govresearchgate.net Future investigations could explore the use of liposomes, polymeric nanoparticles, or other nanocarriers to improve the bioavailability, stability, and targeted delivery of beta-santalol. These advanced formulations could be particularly beneficial for topical applications in dermatology or for systemic administration in cancer therapy.

Q & A

Q. What are the standard methodologies for isolating beta-SANTALOL from natural sources, and how can their purity and structural identity be validated experimentally?

  • Methodological Answer : Beta-SANTALOL isolation typically involves steam distillation or solvent extraction followed by chromatographic purification (e.g., column chromatography, HPLC). To validate purity and identity:
  • Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) for structural confirmation .
  • Quantify purity via high-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection, ensuring retention times match authentic standards .
  • Report detailed extraction parameters (e.g., solvent ratios, temperature) and instrument calibration data to ensure reproducibility .

Q. How should researchers design a literature review to evaluate beta-SANTALOL’s bioactivity and mechanistic pathways?

  • Methodological Answer :
  • Apply the PICOT framework to structure the review: Population (e.g., cell lines, animal models), Intervention (beta-SANTALOL dosage), Comparison (control groups), Outcome (e.g., anti-inflammatory effects), and Timeframe (study duration) .
  • Use academic databases (PubMed, Web of Science) with keywords like "beta-SANTALOL AND (bioactivity OR mechanism)" and filters for peer-reviewed articles (2010–2025). Exclude non-quantitative studies .
  • Create a "shell table" to catalog variables (e.g., IC50 values, assay types) for cross-study comparison .

Q. What experimental controls are essential for assessing beta-SANTALOL’s stability under varying physicochemical conditions?

  • Methodological Answer :
  • Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known stabilizers like BHT) in stability assays .
  • Test degradation under stressors: light (photostability), temperature (40–60°C), and pH (2–9). Use accelerated stability testing protocols with periodic sampling .
  • Validate results via LC-MS to identify degradation products and quantify intact beta-SANTALOL .

Advanced Research Questions

Q. How can meta-analysis frameworks address contradictions in beta-SANTALOL’s reported pharmacological efficacy across studies?

  • Methodological Answer :
  • Conduct a systematic review following PRISMA guidelines: define inclusion/exclusion criteria (e.g., in vivo studies only), assess study quality (e.g., risk of bias via GRADE), and extract effect sizes (e.g., standardized mean differences) .
  • Use random-effects models to account for heterogeneity in study designs (e.g., dosage variations, model organisms). Perform subgroup analyses to identify confounding factors (e.g., solvent carriers, exposure duration) .
  • Apply sensitivity analyses to test robustness, excluding outliers or low-quality studies .

Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships in beta-SANTALOL toxicity studies?

  • Methodological Answer :
  • Employ Hill slope models or four-parameter logistic (4PL) regression to fit sigmoidal dose-response curves. Validate model assumptions (e.g., normality, homoscedasticity) via residual plots .
  • For multi-factorial toxicity (e.g., synergistic effects with other terpenes), use response surface methodology (RSM) or machine learning algorithms (e.g., random forests) to model interactions .
  • Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers resolve discrepancies in beta-SANTALOL’s mechanism of action across cell-based vs. whole-organism studies?

  • Methodological Answer :
  • Perform transcriptomic or proteomic profiling to compare molecular targets in both systems (e.g., RNA-seq for in vitro models, tissue-specific assays in vivo) .
  • Use pathway enrichment analysis (e.g., KEGG, GO terms) to identify conserved vs. context-dependent pathways. Cross-validate findings with siRNA knockdown or CRISPR-Cas9 models .
  • Address confounding variables (e.g., bioavailability differences) using pharmacokinetic modeling (e.g., compartmental analysis) .

Q. What strategies ensure reproducibility in beta-SANTALOL extraction protocols when scaling from lab to pilot-scale systems?

  • Methodological Answer :
  • Apply quality by design (QbD) principles : define critical process parameters (CPPs) like extraction time, solvent volume, and particle size via factorial design experiments .
  • Use dimensionless scaling (e.g., Reynolds number for mixing efficiency) to maintain hydrodynamic consistency. Validate with in-process controls (e.g., real-time GC-MS monitoring) .
  • Publish raw datasets (e.g., yield vs. parameter curves) in supplementary materials to enable replication .

Guidance for Data Reporting

  • Experimental Data : Include raw chromatograms, NMR spectra, and statistical code (e.g., R/Python scripts) in supplementary materials .
  • Contradictory Findings : Clearly state limitations (e.g., sample size, model relevance) and propose follow-up experiments (e.g., isoform-specific assays) .
  • Ethical Compliance : For studies involving human-derived cells, detail IRB approvals and consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.